Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tetrahydroindole core with two fluorine atoms at the 4-position and a methyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The carboxylic acid group at the 2-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Uniqueness
Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl 4,4-difluoro-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9(14)8-5-6-7(13-8)3-2-4-10(6,11)12/h5,13H,2-4H2,1H3 |
InChI Key |
CMUPKIYQKBPRPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCCC2(F)F |
Origin of Product |
United States |
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